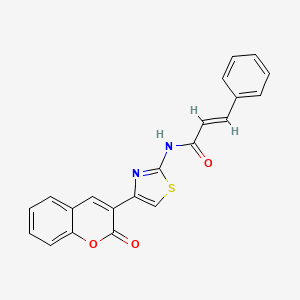

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O3S/c24-19(11-10-14-6-2-1-3-7-14)23-21-22-17(13-27-21)16-12-15-8-4-5-9-18(15)26-20(16)25/h1-13H,(H,22,23,24)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWQCMWCVHISCJ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the reaction of disubstituted isatins, thiosemicarbazide, and 3-(2-bromoacetyl)-2H-chromen-2-one under conventional heating in a mixture of DMF and ethanol, using a catalytic amount of acetic acid . The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form new derivatives with potential biological activities.

Scientific Research Applications

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide involves its interaction with various molecular targets and pathways. The coumarin moiety is known to interact with DNA and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The thiazole ring enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The cinnamamide group contributes to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound’s analogs differ primarily in substituents on the cinnamamide or coumarin moieties, which influence physicochemical and biological properties. Key examples include:

*Yield varies with synthesis method (microwave vs. conventional).

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in NS-5) enhance antimicrobial activity, while bulky substituents (e.g., trimethoxy in 4h) improve thermal stability (higher melting points) .

- Linker Flexibility : The acetamide linker in 6c increases selectivity for acetylcholinesterase (AChE) inhibition due to improved binding interactions .

Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the synthesis, characterization, and biological activity of this compound, supported by diverse research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized using methods such as Hantzsch thiazole synthesis, where thiazole derivatives are coupled with chromone moieties.

Key Synthesis Steps:

- Formation of Thiazole: The initial step involves creating a thiazole ring which is then reacted with a chromone derivative.

- Cinnamamide Formation: The thiazole-chromone intermediate is subsequently reacted with an appropriate amine to form the final cinnamamide structure.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines.

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, likely through the modulation of key signaling pathways involved in cancer progression.

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity. The compound has been evaluated using various assays including DPPH radical scavenging and total antioxidant capacity assays. These studies indicate that it effectively reduces oxidative stress markers, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial strains. Studies have reported its effectiveness against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Micrococcus luteus | 0.41 µg/mL | |

| Staphylococcus aureus (MRSA) | Not specified |

Case Studies

- Cytotoxicity in Cancer Research: A study conducted on various chromone derivatives, including this compound, revealed that modifications on the chromone core significantly enhanced cytotoxicity against MCF-7 cells. The introduction of electron-withdrawing groups was found to improve binding affinity to target proteins involved in cancer cell survival pathways .

- Antioxidant Mechanism Exploration: Another study investigated the antioxidant mechanisms of similar compounds, showing that these derivatives could effectively scavenge free radicals and inhibit lipid peroxidation, contributing to their protective effects against cellular damage .

Q & A

What are the established synthetic routes for N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide derivatives?

Level: Basic

Methodological Answer:

The synthesis typically involves:

Chloroacetylation : Reacting the coumarin-thiazole precursor with chloroacetyl chloride in chloroform under reflux with triethylamine as a base to yield 2-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide .

Nucleophilic Substitution : Substituting the chlorine atom with amines (e.g., aniline derivatives) in dimethylformamide (DMF) at 70°C for 12–14 hours to generate target compounds .

Purification : Column chromatography or recrystallization is used, with yields ranging from 64% to 89% depending on substituents .

What analytical techniques are critical for characterizing these derivatives?

Level: Basic

Methodological Answer:

Standard characterization includes:

- Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 446.30 for compound 13) validate molecular weights .

- HPLC : Purity assessment (>95% for most derivatives) .

How can molecular docking studies be designed to evaluate α-glucosidase inhibition?

Level: Advanced

Methodological Answer:

Protein Preparation : Retrieve the α-glucosidase structure (PDB ID: e.g., 2ZE0) and optimize protonation states using tools like AutoDock Tools .

Ligand Preparation : Generate 3D conformers of the compound and optimize geometries with Gaussian09 using DFT/B3LYP .

Docking : Use AutoDock Vina or GOLD with a grid box centered on the active site. Validate with re-docking of co-crystallized ligands .

Analysis : Prioritize compounds with strong hydrogen bonds (e.g., with Asp349) and hydrophobic interactions (e.g., with Phe178) .

How should researchers address structural misassignments in synthetic pathways?

Level: Advanced

Methodological Answer:

- Cross-Verification : Compare spectral data (NMR, IR) with literature. For example, highlights corrected labels for compounds 7n and 7o after detecting inconsistencies in coupling constants .

- X-ray Crystallography : Resolve ambiguities using SHELXL for small-molecule refinement. High-resolution data (e.g., <1.0 Å) ensures accurate bond-length/angle measurements .

- Independent Synthesis : Reproduce disputed steps with alternative reagents (e.g., using EDCI/HOBt instead of DCC for amidation) .

What in vitro assays are recommended for assessing α-glucosidase inhibitory activity?

Level: Basic

Methodological Answer:

How do hydrophobic interactions dominate ligand-receptor stability in these compounds?

Level: Advanced

Methodological Answer:

Molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) reveal:

- Key Interactions : Hydrophobic residues (Phe157, Trp376) in α-glucosidase form stable van der Waals contacts with the coumarin-thiazole core .

- Electrostatic Contributions : Less significant than hydrophobic effects but critical for initial binding (e.g., hydrogen bonds with Asp408) .

- MM/PBSA Analysis : Quantify energy contributions (ΔG ~−25 kcal/mol for compound 10) .

What strategies optimize substituents for enhanced bioactivity via SAR studies?

Level: Advanced

Methodological Answer:

- Substituent Screening : Test electron-withdrawing (e.g., -Br, -Cl) and donating (-OCH₃) groups on the aniline ring. Bromine at the para position (compound 10) improves IC₅₀ by 3-fold vs. methyl .

- Positional Effects : Meta-substituted derivatives show reduced activity due to steric clashes (e.g., compound 13 vs. 15) .

- Hybridization : Introducing trimethoxy groups (compound 19) enhances solubility without compromising binding .

Which crystallization techniques are optimal for structural determination?

Level: Basic

Methodological Answer:

- Vapor Diffusion : Use 24-well plates with 1:1 ratio of compound solution (in DMSO/ethanol) and precipitant (e.g., PEG 4000) .

- Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol for data collection at 100 K .

- Refinement : Employ SHELXL for high-accuracy models, especially for resolving disorder in flexible substituents .

How can computational models be validated against experimental data?

Level: Advanced

Methodological Answer:

- Docking Validation : Compare predicted binding poses with crystallographic data (RMSD <2.0 Å) .

- MD Validation : Check RMSD of protein-ligand complexes over simulation time; stable trajectories (<3.0 Å drift) indicate reliable models .

- QSAR : Develop regression models (e.g., PLS) using descriptors like LogP and polar surface area to predict IC₅₀ values .

How are substituent effects statistically analyzed in biological activity?

Level: Advanced

Methodological Answer:

- Multivariate Analysis : Apply PCA or hierarchical clustering to group compounds based on substituent properties (e.g., Hammett σ values) and bioactivity .

- ANOVA : Identify significant factors (e.g., para-substitution vs. meta-substitution, p <0.05) .

- Free-Wilson Analysis : Decompose activity contributions of individual substituents (e.g., -Br contributes +1.2 log units) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.